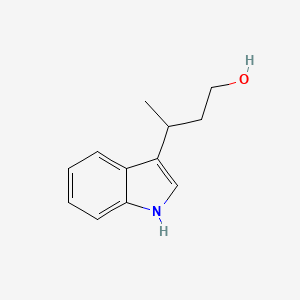

3-(1H-indol-3-yl)butan-1-ol

Overview

Description

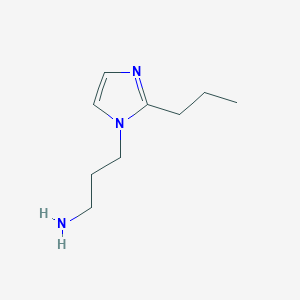

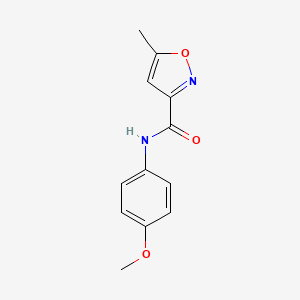

“3-(1H-indol-3-yl)butan-1-ol” is a chemical compound with the CAS Number: 89229-91-4 . It has a molecular weight of 189.26 and is typically stored at room temperature . The compound is in the form of an oil .

Synthesis Analysis

While specific synthesis methods for “3-(1H-indol-3-yl)butan-1-ol” were not found in the search results, a related compound was synthesized by refluxing a solution of chalcone and indole in ethanol with indium (III) sulphate until the reaction was complete .Molecular Structure Analysis

The IUPAC name for this compound is 3-(1H-indol-3-yl)-1-butanol . The InChI code for this compound is 1S/C12H15NO/c1-9(6-7-14)11-8-13-12-5-3-2-4-10(11)12/h2-5,8-9,13-14H,6-7H2,1H3 .Physical And Chemical Properties Analysis

“3-(1H-indol-3-yl)butan-1-ol” is an oil . It is typically stored at room temperature . The compound has a molecular weight of 189.26 .Scientific Research Applications

Anticancer Properties

Indole derivatives, including 3-(1H-indol-3-yl)butan-1-ol, have garnered attention due to their potential as anticancer agents. Research suggests that these compounds exhibit cytotoxic effects against cancer cells by interfering with cell cycle progression, inducing apoptosis, and inhibiting tumor growth. Their ability to target specific molecular pathways makes them promising candidates for cancer therapy .

Antimicrobial Activity

Indole-based compounds possess antimicrobial properties. 3-(1H-indol-3-yl)butan-1-ol may inhibit bacterial and fungal growth, making it relevant for developing novel antibiotics or antifungal agents. Researchers explore its efficacy against various pathogens, including drug-resistant strains .

Neuroprotective Effects

Indole derivatives, including our compound of interest, exhibit neuroprotective properties. They may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. Investigations into their potential for treating neurodegenerative diseases (such as Alzheimer’s and Parkinson’s) are ongoing .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases. Some indole derivatives, including 3-(1H-indol-3-yl)butan-1-ol, demonstrate anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines, making them relevant for managing inflammatory conditions .

Gastrointestinal Disorders

Indole derivatives have been studied for their effects on gastrointestinal health. They may influence gut microbiota composition, improve intestinal barrier function, and alleviate symptoms associated with conditions like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD) .

Plant Growth Regulators

Indole compounds play a role in plant biology. Indole-3-acetic acid (IAA), a natural plant hormone derived from tryptophan, regulates growth, development, and responses to environmental cues. While not directly related to 3-(1H-indol-3-yl)butan-1-ol, understanding its functions sheds light on the broader significance of indoles in plants .

Drug Design and Synthesis

Researchers explore indole derivatives as scaffolds for designing new drugs. By modifying the indole ring, scientists create analogs with specific pharmacological properties. The synthesis of novel indole-based compounds remains an active area of investigation .

Photophysical Applications

Indole derivatives exhibit interesting photophysical properties, including fluorescence. Researchers investigate their use in sensors, imaging agents, and optoelectronic devices. The unique electronic structure of the indole ring makes it valuable for various applications .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

properties

IUPAC Name |

3-(1H-indol-3-yl)butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9(6-7-14)11-8-13-12-5-3-2-4-10(11)12/h2-5,8-9,13-14H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLCQDJUAPOYPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301008729 | |

| Record name | 3-(1H-Indol-3-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-indol-3-yl)butan-1-ol | |

CAS RN |

89229-91-4 | |

| Record name | γ-Methyl-1H-indole-3-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89229-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Methyl-1H-indole-3-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089229914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1H-Indol-3-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | γ-methyl-1H-indole-3-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[6-(bromomethyl)-2-pyridyl]-N-tert-butoxycarbonyl-carbamate](/img/structure/B3058305.png)

![Acetamide, N-[4-methyl-2-[(4-methylphenyl)azo]phenyl]-](/img/structure/B3058308.png)

![Acetamide, N-[2-amino-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B3058312.png)

![4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3058315.png)